K-Ras G12C-IN-4

KRAS G12C Anti-proliferative Cancer

K-Ras G12C-IN-4 is a potent, selective covalent inhibitor of the KRAS G12C mutant, featuring a unique N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide scaffold distinct from tetrahydropyridopyrimidine-based inhibitors like ARS-1620 or adagrasib. It delivers rapid p-ERK suppression (IC50=0.219 µM at 4 hrs) and strong anti-proliferative activity (IC50=0.067 µM) in MIA PaCa-2 cells. Its favorable PK/PD profile at 30 mg/kg enables robust in vivo target engagement without high toxicity. Ideal for MAPK pathway dissection, long-term xenograft studies, and SAR campaigns. Available in multiple sizes with fast global shipping.

Molecular Formula C31H33ClN4O4
Molecular Weight 561.1 g/mol
Cat. No. B11928678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-Ras G12C-IN-4
Molecular FormulaC31H33ClN4O4
Molecular Weight561.1 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N(C(=C2C(=O)N3CCC4=C(C3)C=CC=C4OC)C5CC5)CC(=O)NC6CN(C6)C(=O)C=C)Cl
InChIInChI=1S/C31H33ClN4O4/c1-4-27(38)35-15-22(16-35)33-26(37)17-36-29-18(2)12-21(32)13-24(29)28(30(36)19-8-9-19)31(39)34-11-10-23-20(14-34)6-5-7-25(23)40-3/h4-7,12-13,19,22H,1,8-11,14-17H2,2-3H3,(H,33,37)
InChIKeyJESBUJUEMLEHDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





K-Ras G12C-IN-4: Potent Covalent KRAS G12C Inhibitor for In Vitro and In Vivo Oncology Research


K-Ras G12C-IN-4, also known as compound 1, is a potent and selective covalent inhibitor of the KRAS G12C mutant protein [1]. It belongs to the N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide chemical class and is designed to irreversibly bind to the mutant cysteine 12 residue of GDP-bound KRAS, thereby locking the protein in its inactive state and abrogating downstream MAPK signaling [2].

Why K-Ras G12C-IN-4 Cannot Be Readily Substituted by Other KRAS G12C Inhibitors


The KRAS G12C inhibitor landscape is not uniform. Despite targeting the same mutant cysteine, different chemotypes (e.g., tetrahydropyridopyrimidines, quinazolines, indole-acrylamides) exhibit distinct binding kinetics, pocket interactions, and cellular selectivity profiles [1]. K-Ras G12C-IN-4's unique N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide scaffold [2] dictates its specific target engagement duration, anti-proliferative potency, and in vivo pharmacodynamics, which may not be replicated by other in-class inhibitors like ARS-1620 or MRTX849 (adagrasib) [1]. Therefore, substitution without empirical validation can compromise assay reproducibility and confound data interpretation in preclinical oncology studies.

K-Ras G12C-IN-4: Quantitative Comparative Evidence for Scientific Selection


Comparative Cellular Anti-Proliferative Activity in MIA PaCa-2 Cells

In a 72-hour CellTiter-Glo assay using the KRAS G12C-mutant MIA PaCa-2 pancreatic cancer cell line, K-Ras G12C-IN-4 demonstrates an IC50 of 0.067 µM [1]. This anti-proliferative potency is approximately 2.2-fold lower than ARS-1620, which exhibits an IC50 of 0.150 µM in the same cell line and assay format [2].

KRAS G12C Anti-proliferative Cancer MIA PaCa-2 CellTiter-Glo

Comparative Target Engagement and MAPK Pathway Suppression

K-Ras G12C-IN-4 inhibits MAPK signaling, as measured by p-ERK levels, in MIA PaCa-2 cells with an IC50 of 0.219 µM after 4 hours of treatment [1]. This indicates rapid target engagement and pathway suppression. In comparison, ARS-1620 inhibits p-ERK in H358 lung cancer cells (also KRAS G12C-mutant) with an IC50 of 0.120 µM [2], while the more advanced clinical compound adagrasib (MRTX849) shows a p-ERK IC50 of 0.014 µM in H358 cells [3].

KRAS G12C p-ERK MAPK Signaling MIA PaCa-2 Target Engagement

Scaffold and Binding Mode Differentiation

K-Ras G12C-IN-4 is based on an N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide scaffold [1]. This differentiates it from other major KRAS G12C inhibitor classes: the tetrahydropyridopyrimidine-based ARS-1620 [2], the tetracyclic naphthyridinone-based fulzerasib [3], and the pyrimidine-based adagrasib [4]. The distinct indole-acrylamide warhead and azetidine linker of K-Ras G12C-IN-4 are designed to occupy a unique sub-pocket adjacent to the switch-II region, which can influence selectivity and resistance profiles [1].

KRAS G12C Covalent Inhibitor Scaffold Structure-Activity Relationship Drug Design

In Vivo Target Engagement and Pharmacodynamics

K-Ras G12C-IN-4 demonstrates in vivo target engagement, PD modulation, and efficacy in MiaPaCa2 human xenograft tumors [1]. In this model, a single oral dose of 30 mg/kg resulted in sustained inhibition of p-ERK for over 24 hours, with near-complete suppression at 4 hours post-dose. In comparison, ARS-1620 requires a higher dose of 200 mg/kg QD to achieve significant tumor growth inhibition (TGI) in the same xenograft model [2].

KRAS G12C In Vivo Pharmacodynamics Target Engagement Xenograft

Key Research and Procurement Scenarios for K-Ras G12C-IN-4


In Vitro Signal Transduction and Target Validation Studies

K-Ras G12C-IN-4 is ideally suited for acute in vitro studies examining the immediate effects of KRAS G12C inhibition on the MAPK pathway. Its rapid p-ERK suppression in MIA PaCa-2 cells (IC50 = 0.219 µM at 4 hours [1]) allows researchers to dissect early signaling events and target engagement kinetics with high temporal resolution.

In Vivo Pharmacodynamic and Efficacy Assessment in Xenograft Models

Due to its demonstrated in vivo target engagement and favorable PK/PD profile at lower doses (30 mg/kg) [1], K-Ras G12C-IN-4 is an excellent candidate for long-term xenograft studies. It enables robust p-ERK suppression and tumor growth inhibition in KRAS G12C-mutant models without the need for high, potentially toxic doses required by some other tool compounds [2].

Medicinal Chemistry and SAR Exploration of Novel Chemotypes

The unique N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide scaffold [1] provides a distinct starting point for structure-activity relationship (SAR) campaigns. Its differentiation from tetrahydropyridopyrimidine and pyrimidine-based inhibitors [3] offers a valuable template for exploring alternative binding modes, overcoming resistance, and developing new intellectual property in the competitive KRAS G12C inhibitor space.

Comparative Benchmarking in Preclinical Oncology Programs

For research programs that rely on a panel of KRAS G12C inhibitors to profile cancer cell line sensitivity or to understand differential resistance mechanisms, K-Ras G12C-IN-4 serves as a potent benchmark. Its quantitative anti-proliferative (IC50 = 0.067 µM in MIA PaCa-2) and p-ERK inhibition data (IC50 = 0.219 µM) [1] provide a robust reference point when evaluating novel compounds or combination strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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